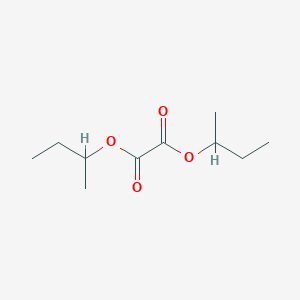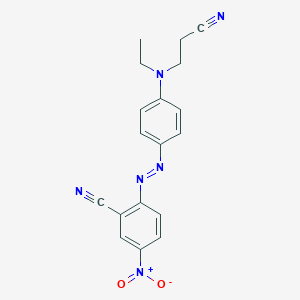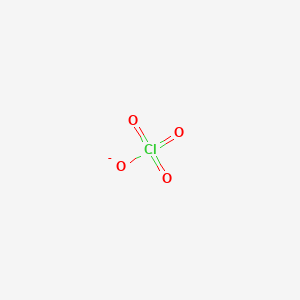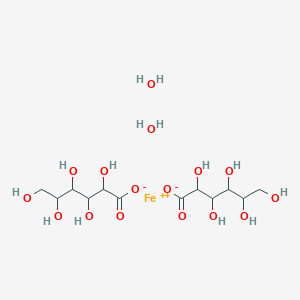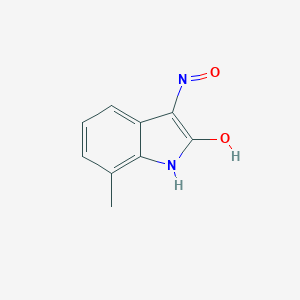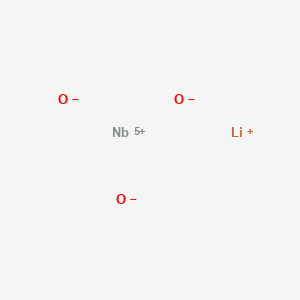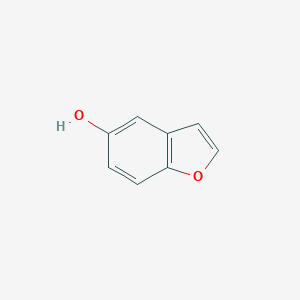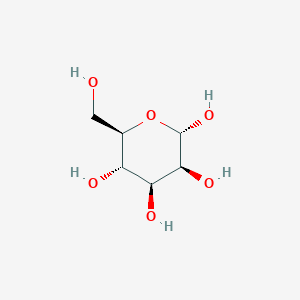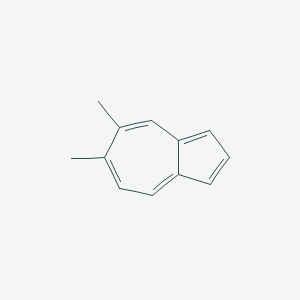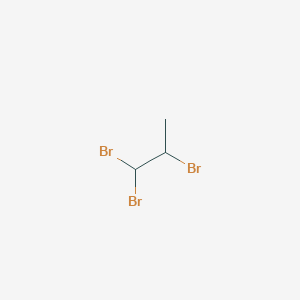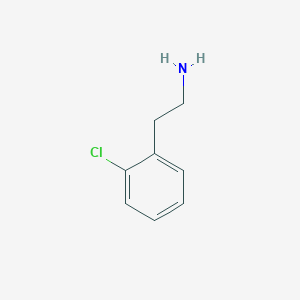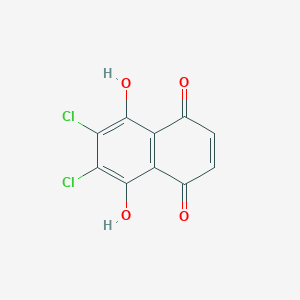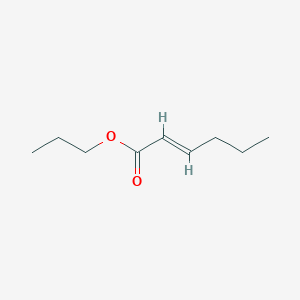
Propyl (E)-hex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl (E)-hex-2-enoate is an organic compound that belongs to the ester family. It is a colorless liquid with a fruity odor and is commonly used in the food and fragrance industries. However, recent studies have shown that Propyl (E)-hex-2-enoate has potential scientific research applications, particularly in the field of medicine.
Wirkmechanismus
The mechanism of action of Propyl (E)-hex-2-enoate is not well understood. However, it is believed that its antimicrobial properties are due to its ability to disrupt the cell membrane of bacteria. Its anti-inflammatory properties are thought to be due to its ability to inhibit the production of inflammatory cytokines.
Biochemische Und Physiologische Effekte
Propyl (E)-hex-2-enoate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, reduce inflammation in the body, and have antioxidant properties. It has also been found to have a calming effect on the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Propyl (E)-hex-2-enoate in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and has a long shelf life. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are several future directions for the study of Propyl (E)-hex-2-enoate. One direction is to further investigate its antimicrobial properties and explore its potential as an alternative to traditional antibiotics. Another direction is to investigate its anti-inflammatory properties and explore its potential as a treatment for inflammatory diseases. Additionally, further research is needed to better understand its mechanism of action and how it interacts with other compounds in the body.
Synthesemethoden
Propyl (E)-hex-2-enoate can be synthesized through the esterification of propyl alcohol and (E)-hex-2-enoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation.
Wissenschaftliche Forschungsanwendungen
Propyl (E)-hex-2-enoate has been found to have potential applications in scientific research. One study found that it has antimicrobial properties and can inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. Another study found that it has anti-inflammatory properties and can reduce inflammation in the body.
Eigenschaften
CAS-Nummer |
10380-79-7 |
|---|---|
Produktname |
Propyl (E)-hex-2-enoate |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
propyl (E)-hex-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-9(10)11-8-4-2/h6-7H,3-5,8H2,1-2H3/b7-6+ |
InChI-Schlüssel |
YYHOZECIUCTJDJ-VOTSOKGWSA-N |
Isomerische SMILES |
CCC/C=C/C(=O)OCCC |
SMILES |
CCCC=CC(=O)OCCC |
Kanonische SMILES |
CCCC=CC(=O)OCCC |
Andere CAS-Nummern |
10380-79-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)
